molecular formula C6H10N2Na2O2 B12700343 3,4-Hexanedione, dioxime, disodium salt CAS No. 71156-02-0

3,4-Hexanedione, dioxime, disodium salt

Cat. No.: B12700343
CAS No.: 71156-02-0
M. Wt: 188.14 g/mol
InChI Key: YHLVAHNQOQBDER-RRBJLESWSA-L
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Description

3,4-Hexanedione, dioxime, disodium salt is a chemical compound with the molecular formula C6H10N2O2Na2 It is a derivative of 3,4-Hexanedione, which is known for its applications in various fields such as chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Hexanedione can be synthesized by the condensation of ethyl propionate in the presence of sodium metal, followed by oxidation of the resulting propionin with copper acetate or ferric chloride . The dioxime derivative can be prepared by reacting 3,4-Hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The disodium salt form is obtained by neutralizing the dioxime with sodium hydroxide.

Industrial Production Methods

Industrial production of 3,4-Hexanedione, dioxime, disodium salt typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-Hexanedione, dioxime, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the dioxime to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Hexanedione, dioxime, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,4-Hexanedione, dioxime, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Hexanedione: The parent compound, known for its applications in organic synthesis.

    2,3-Hexanedione: A structural isomer with different chemical properties and applications.

    3,4-Pentanedione: A related diketone with similar reactivity but different molecular structure.

Uniqueness

3,4-Hexanedione, dioxime, disodium salt is unique due to its dioxime and disodium salt functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for.

Properties

CAS No.

71156-02-0

Molecular Formula

C6H10N2Na2O2

Molecular Weight

188.14 g/mol

IUPAC Name

disodium;3-N,4-N-dioxidohexane-3,4-diimine

InChI

InChI=1S/C6H12N2O2.2Na/c1-3-5(7-9)6(4-2)8-10;;/h9-10H,3-4H2,1-2H3;;/q;2*+1/p-2/b7-5-,8-6+;;

InChI Key

YHLVAHNQOQBDER-RRBJLESWSA-L

Isomeric SMILES

CC/C(=N\[O-])/C(=N\[O-])/CC.[Na+].[Na+]

Canonical SMILES

CCC(=N[O-])C(=N[O-])CC.[Na+].[Na+]

Origin of Product

United States

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